molecular formula C25H38N6O7 B14247845 L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine CAS No. 477274-33-2

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine

Katalognummer: B14247845
CAS-Nummer: 477274-33-2
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: BAAHPJIQAQJQEM-MUGJNUQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine is a peptide compound composed of four amino acids: proline, lysine, glutamine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

    Oxidation: Dityrosine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with altered amino acid residues.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may influence signaling pathways by acting as a ligand or inhibitor, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Prolyl-L-glutaminyl-L-prolyl-L-lysine: Another peptide with similar amino acid composition but different sequence.

    L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline: A longer peptide with more complex structure.

Uniqueness

L-Prolyl-L-lysyl-L-glutaminyl-L-tyrosine is unique due to its specific sequence and the presence of tyrosine, which can undergo unique chemical modifications. This peptide’s structure allows it to participate in distinct biochemical interactions and reactions, making it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

477274-33-2

Molekularformel

C25H38N6O7

Molekulargewicht

534.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H38N6O7/c26-12-2-1-4-18(29-22(34)17-5-3-13-28-17)23(35)30-19(10-11-21(27)33)24(36)31-20(25(37)38)14-15-6-8-16(32)9-7-15/h6-9,17-20,28,32H,1-5,10-14,26H2,(H2,27,33)(H,29,34)(H,30,35)(H,31,36)(H,37,38)/t17-,18-,19-,20-/m0/s1

InChI-Schlüssel

BAAHPJIQAQJQEM-MUGJNUQGSA-N

Isomerische SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Kanonische SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.